molecular formula C10H10O2 B099835 7-Methylchroman-4-one CAS No. 18385-69-8

7-Methylchroman-4-one

Cat. No. B099835
CAS RN: 18385-69-8
M. Wt: 162.18 g/mol
InChI Key: OKVHJJOYXWCTSA-UHFFFAOYSA-N
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Description

7-Methylchroman-4-one is a derivative of the chroman-4-one family, which is a privileged structure in heterocyclic chemistry and drug discovery. Chroman-4-ones serve as important intermediates and building blocks in organic synthesis and drug design. The structural diversity within this family has led to the categorization of various derivatives, including benzylidene-4-chromanones, flavanones, isoflavanones, spirochromanones, and C-4 modified chroman-4-ones such as hydrazones and oxime derivatives. These compounds have been recognized for their significant biological activities .

Synthesis Analysis

The synthesis of chroman-4-one derivatives has been extensively studied. For instance, a new isochroman-4-one derivative was synthesized from the water-soluble fraction of Musa sapientum L., and its structure was confirmed through spectroscopic evidence . Another study reported the synthesis of 3-cyano-3-methyl-7-methoxychroman-4-one, along with an "abnormal" product during isomerization and alkylation processes . Additionally, the first synthesis of 7,8-dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one, the aglycon part of actinoflavoside, was achieved through regioselective oxidation . These studies highlight the diverse synthetic approaches that can be employed to obtain various chroman-4-one derivatives.

Molecular Structure Analysis

The molecular structure of chroman-4-one derivatives has been elucidated using various spectroscopic techniques. For example, the structure of a new isochroman-4-one derivative was determined by spectroscopic methods . In another study, density functional theory (DFT) calculations were used to investigate the optimized geometry, intermolecular hydrogen bonding, and vibrational wavenumbers of 7-amino-2-methylchromone, a related compound. The calculated molecular geometry parameters and vibrational frequencies for both monomer and dimer forms were compared with experimental data, showing strong correlation .

Chemical Reactions Analysis

Chroman-4-one derivatives undergo a variety of chemical reactions. The synthesis of these compounds often involves isomerization, alkylation, and oxidation reactions. For instance, an abnormal product was obtained during the isomerization of a chroman-4-one derivative, which was then characterized . The regioselective oxidation of a methyl group in a chroman-4-one derivative to synthesize the aglycon of actinoflavoside also exemplifies the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chroman-4-one derivatives are closely related to their molecular structure. The vibrational spectroscopic measurements and DFT computations provide insights into the physical properties such as intermolecular hydrogen bonding and hyperpolarizability of these compounds . The NMR spectra and chemical shifts calculated using the GIAO method further contribute to understanding the chemical properties of chroman-4-one derivatives . These properties are essential for the development of these compounds as potential pharmaceutical agents.

Scientific Research Applications

  • Electroanalytical Detection in Epigenetic Studies : The use of boron-doped diamond electrodes has been explored for the electroanalytical detection of 7-methylguanine, a biomarker for DNA methylation, indicating potential applications in epigenetic studies and disease detection (Sanjuán et al., 2016).

  • Synthesis in Antimicrobial and Antifungal Applications : A study described a microwave-assisted one-pot synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates showing potent in vitro antibacterial and antifungal activity (Bhat, Shalla, & Dongre, 2015).

  • Anti-neuroinflammatory Activity : Research on 7-methylchroman-2-carboxylic acid N-(2-trifluoromethyl) phenylamide (MCAP) revealed its potential in suppressing microglial activation in vitro by inhibiting NF-κB and p38 MAPK pathways, suggesting applications in treating diseases involving activated microglial cells (Kim et al., 2016).

  • PARP-1 Inhibitor in Anticancer Research : A study on 7-Methylguanine (7-MG) as an inhibitor of the DNA repair enzyme PARP-1 highlighted its potential as an anticancer drug candidate, revealing its mechanism of action and its effect on nucleosomal DNA and PARP-1 (Nilov et al., 2020).

  • Synthesis of Coumarin-Benzoxazole for Antimicrobial Applications : The synthesis of 4-((4-((Benzo[d]oxazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)methyl)-2H-chromen-2-ones and their application in antimicrobial activities were studied, indicating potential in developing new antimicrobial agents (Nesaragi et al., 2021).

  • Fluorescent Probe Development : A study described the synthesis of a fluorescent hypochlorite probe built on the 1,10-Phenanthroline scaffold, suggesting its application in detecting hypochlorite ion in aqueous solution (Algi, 2016).

  • miRNA Processing via m7G Methylation : Research on 7-methylguanosine (m7G) within microRNAs identified its role in inhibiting cell migration, with methylation mediated by METTL1, providing insights into RNA modification and its biological implications (Pandolfini et al., 2019).

  • Antifungal and Antimalarial Evaluation : A study on methyl 3-O-phospo-α-D-glucopyranuronic acid demonstrated its promising antifungal activity and potential antimalarial efficacy, contributing to the development of new therapeutic agents (Abu-Izneid et al., 2018).

  • Bioinformatics in mRNA Modification : Research involving bioinformatics tools for identifying N7-methylguanosine sites in mRNA, using machine learning-based approaches, aids in understanding mRNA modifications and their roles in gene expression (Bi et al., 2020).

  • Synthesis of Photoremovable Groups : A study focused on the synthesis of 7-Azetidin-1-yl-4-(hydroxymethyl)coumarin for use as photoprotecting groups in chemistry and biology, highlighting its efficiency in releasing carboxylic acids (Bassolino, Halabi, & Rivera‐Fuentes, 2017).

Safety and Hazards

The safety information for 7-Methylchroman-4-one includes hazard statements H302, H315, and H319 . Precautionary statements include P261, P305+P351+P338 .

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in drug designing and development .

properties

IUPAC Name

7-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVHJJOYXWCTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301267999
Record name 2,3-Dihydro-7-methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301267999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18385-69-8
Record name 2,3-Dihydro-7-methyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18385-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-7-methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301267999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 5.0 grams (0.028 mole) of 3-(3-methylphenoxy)propanoic acid (i) and 5.3 grams (0.042 mole) of oxalyl chloride in 100 mL of methylene chloride was cooled to −5° C. and a few drops of DMF was added. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature where it stirred for about two hours. After this time, the reaction mixture was concentrated under reduced pressure to a residue: which was 3-(3-methylphenoxy)propanoic acid chloride. The acid chloride was stored under a nitrogen atmosphere for about 18 hours, and then it was dissolved in 50 mL of methylene chloride. The stirred solution was cooled to −4° C. and 4.1 grams (0.031 mole) of aluminum chloride was added portionwise while maintaining the reaction mixture temperature at 5° C. or less. Upon completion of addition, the reaction mixture was maintained at 5° C. for about three hours. After this time, the reaction mixture was poured into ice and extracted with three 100 mL portions of methylene chloride. The combined extracts were washed with two 50 mL portions of water and dried with sodium sulfate. The mixture was filtered, and the filtrate was concentrated under reduced pressure to a residue. The residue was purified by column chromatography on silica gel using mixtures of ethyl acetate and hexane as an eluant. The appropriate fractions of eluate were combined and concentrated under reduced pressure, yielding 3.5 grams of subject compound. The NMR spectrum was consistent with the proposed structure.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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